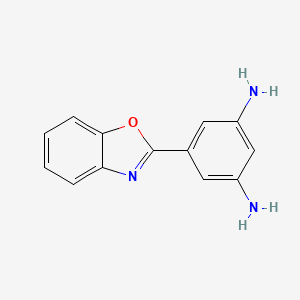

5-Benzooxazol-2-yl-benzene-1,3-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-Benzooxazol-2-yl-benzene-1,3-diamine often involves intricate chemical reactions that allow for the formation of its complex structure. Although direct synthesis of this specific compound is not detailed, related research shows the use of hydrothermal conditions and coordination polymers formed from similar benzene derivatives, providing insights into potential synthesis pathways (He et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Benzooxazol-2-yl-benzene-1,3-diamine, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, has been elucidated through single-crystal X-ray diffraction, indicating complex intermolecular hydrogen bonding and the importance of the benzooxazol ring in stabilizing the molecular conformation (Marjani, 2013).

Chemical Reactions and Properties

Research into compounds containing the benzooxazol moiety often highlights their reactivity in various chemical reactions, such as cycloaddition reactions facilitated by gold catalysis, suggesting the potential reactivity of 5-Benzooxazol-2-yl-benzene-1,3-diamine in forming polysubstituted heterocycles (Xu et al., 2018).

Physical Properties Analysis

While specific information on 5-Benzooxazol-2-yl-benzene-1,3-diamine is scarce, studies on similar compounds can provide insights into their physical properties. For instance, aromatic propellenes demonstrate distinct NMR spectroscopic and crystallographic characteristics, hinting at the potential physical properties of 5-Benzooxazol-2-yl-benzene-1,3-diamine, such as solubility, melting points, and crystal structure (Foces-Foces et al., 1995).

Chemical Properties Analysis

The chemical properties of 5-Benzooxazol-2-yl-benzene-1,3-diamine can be inferred from studies on structurally similar compounds, which show a range of chemical behaviors, including the ability to participate in coordination polymers, luminescent properties, and magnetic properties, suggesting the versatility of the benzooxazol moiety in chemical applications (He et al., 2020).

科学研究应用

Synthesis and Material Properties

- Polyimide Synthesis: 5-Benzooxazol-2-yl-benzene-1,3-diamine is used in the synthesis of polyimides. These polyimides demonstrate excellent solubility in polar solvents and high thermal stability, with glass transition temperatures between 230 and 320°C (Ghaemy & Alizadeh, 2009).

Coordination Polymers and Structural Properties

- Coordination Polymers Formation: This compound serves as a building block in creating coordination polymers. These structures feature unique topological frameworks and demonstrate interesting luminescent and magnetic properties (He et al., 2020).

Heterocyclic Systems and Chemical Reactions

- Condensed Heterocyclic Systems: It plays a key role in synthesizing new diamines, leading to the formation of novel heterocyclic systems with potential applications in various chemical reactions and material sciences (Rusanov et al., 1977).

Catalytic Applications

- Catalysis in Chemical Reactions: This compound has been utilized in synthesizing catalysts for chemical reactions like the Mizoroki–Heck coupling reaction, demonstrating high stability and efficiency in aqueous solutions (Shang et al., 2008).

Spectroscopic and Theoretical Studies

- Fluorescence Studies: The compound has been studied for its fluorescence effects in various environments, contributing to our understanding of molecular aggregation and charge transfer effects (Matwijczuk et al., 2018).

安全和危害

属性

IUPAC Name |

5-(1,3-benzoxazol-2-yl)benzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXMZKUPOWVZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354249 |

Source

|

| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzooxazol-2-yl-benzene-1,3-diamine | |

CAS RN |

56629-40-4 |

Source

|

| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)